molecular formula C9H6Br2O4 B2423811 2-(2,6-Dibromo-4-formylphenoxy)acetic acid CAS No. 284488-54-6

2-(2,6-Dibromo-4-formylphenoxy)acetic acid

Cat. No.: B2423811
CAS No.: 284488-54-6
M. Wt: 337.951
InChI Key: ZPBGQXJHDUHMHO-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H6Br2O4 It is characterized by the presence of two bromine atoms, a formyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid typically involves the bromination of 4-formylphenoxyacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2,6-Dibromo-4-carboxyphenoxy)acetic acid.

    Reduction: 2-(2,6-Dibromo-4-hydroxymethylphenoxy)acetic acid.

    Substitution: Products depend on the nucleophile used, such as 2-(2,6-Dibromo-4-aminophenoxy)acetic acid.

Scientific Research Applications

2-(2,6-Dibromo-4-formylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloro-4-formylphenoxy)acetic acid
  • 2-(2,6-Difluoro-4-formylphenoxy)acetic acid
  • 2-(2,6-Diiodo-4-formylphenoxy)acetic acid

Uniqueness

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBGQXJHDUHMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(=O)O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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